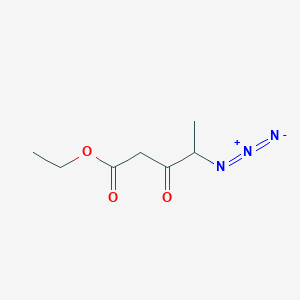
Ethyl 4-azido-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-azido-3-oxopentanoate is an organic compound with the molecular formula C7H11N3O3. It is a member of the α-azido ketones family, known for their versatility and wide range of applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-azido-3-oxopentanoate can be synthesized from ethyl 3-chloro-4-oxopentanoate through a nucleophilic substitution reaction with sodium azide in acetone under reflux conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-azido-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: It reacts with alkynes to form 1,2,3-triazoles through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Reduction: The azido group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in acetone under reflux.
Cycloaddition: Copper(I) catalysts with terminal alkynes.
Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.
Major Products
1,2,3-Triazoles: Formed through CuAAC reactions.
Amines: Produced by reducing the azido group.
Applications De Recherche Scientifique
Ethyl 4-azido-3-oxopentanoate is used in various scientific research fields:
Biology: In bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its azido group, which participates in cycloaddition reactions to form stable triazole rings. These triazoles exhibit strong dipole moments and hydrogen bonding capabilities, making them useful in various biological and chemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-azido-4-oxopentanoate
- Ethyl 4-azido-2-diazo-3-oxobutanoate
- Ethyl 4-azido-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-azido-3-oxopentanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
645392-01-4 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
ethyl 4-azido-3-oxopentanoate |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(11)5(2)9-10-8/h5H,3-4H2,1-2H3 |
Clé InChI |
NLVXAIXWMDLBKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)

![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)




![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)

![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)

